molecular formula C12H8O3 B2645275 2-(Naphthalen-2-yl)-2-oxoacetic acid CAS No. 14289-45-3

2-(Naphthalen-2-yl)-2-oxoacetic acid

Cat. No.: B2645275
CAS No.: 14289-45-3
M. Wt: 200.193
InChI Key: UQQMNAKUWQWIMD-UHFFFAOYSA-N
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Description

2-(Naphthalen-2-yl)-2-oxoacetic acid is an organic compound that belongs to the class of naphthalene derivatives. It is characterized by the presence of a naphthalene ring system attached to an oxoacetic acid moiety. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Naphthalen-2-yl)-2-oxoacetic acid typically involves the reaction of naphthalene derivatives with suitable reagents under controlled conditions. One common method involves the reaction of 2-naphthol with oxalyl chloride in the presence of a base such as pyridine to form the corresponding acyl chloride, which is then hydrolyzed to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Naphthalen-2-yl)-2-oxoacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthalene-2,3-dicarboxylic acid under strong oxidizing conditions.

    Reduction: Reduction of the oxo group can yield 2-(Naphthalen-2-yl)acetic acid.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a catalyst.

Major Products Formed

    Oxidation: Naphthalene-2,3-dicarboxylic acid.

    Reduction: 2-(Naphthalen-2-yl)acetic acid.

    Substitution: Various halogenated naphthalene derivatives.

Mechanism of Action

The mechanism of action of 2-(Naphthalen-2-yl)-2-oxoacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit key enzymes involved in metabolic pathways, thereby affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

    2-Naphthylacetic acid: A closely related compound with similar structural features but lacking the oxo group.

    Naphthalene-2-carboxylic acid: Another naphthalene derivative with a carboxylic acid group at the 2-position.

Uniqueness

2-(Naphthalen-2-yl)-2-oxoacetic acid is unique due to the presence of both the naphthalene ring and the oxoacetic acid moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

2-naphthalen-2-yl-2-oxoacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O3/c13-11(12(14)15)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQQMNAKUWQWIMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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